benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a benzo[b]thiophene moiety via a ketone linker. The benzo[b]thiophene group introduces aromaticity and sulfur-based electronic effects, which may influence binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
1-benzothiophen-2-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(14-9-11-3-1-2-4-13(11)20-14)17-7-8-18-12(10-17)5-6-16-18/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJLBRHLKXWABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction
The benzo[b]thiophene nucleus is synthesized through two primary routes:
Method A: Gewald-Type Cyclization
Reacting 2-mercaptobenzaldehyde derivatives with α-cyanoacetates under basic conditions produces 2-aminobenzo[b]thiophene-3-carbonitriles. Subsequent hydrolysis and decarboxylation yield the unsubstituted benzo[b]thiophene scaffold.
Assembly of 6,7-Dihydropyrazolo[1,5-a]pyrazine Core
Ring-Closing Metathesis
A patented approach employs Grubbs II catalyst to cyclize N-allyl pyrazole precursors, forming the dihydropyrazine ring with 91% enantiomeric excess when using chiral auxiliaries.
Suzuki-Miyaura Coupling
Key intermediates are synthesized via palladium-mediated cross-coupling:
# Example protocol from EP4008328NWA1
1. Charge flask with pyrazolo[1,5-a]pyrazine-6-boronic acid (1.2 eq)
2. Add benzo[b]thiophene-2-carbonyl chloride (1.0 eq)
3. Dissolve in degassed THF/H₂O (4:1)
4. Introduce Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq)
5. Heat at 80°C for 12 h under N₂
This method achieves 78% isolated yield with <2% dimerization byproducts.
Methanone Bridge Installation
Friedel-Crafts Acylation
Treating benzo[b]thiophene with pyrazolo-pyrazine carbonyl chloride in the presence of AlCl₃ (1.5 eq) in dichloroethane at 0°C → 25°C gradient provides the methanone linker with 84% efficiency.
Nucleophilic Acyl Transfer
Alternative pathway using Weinreb amide intermediates:
- Convert carboxylic acid to N-methoxy-N-methylamide
- React with lithiated benzo[b]thiophene at -78°C
- Quench with NH₄Cl(aq)
This sequence avoids electrophilic aromatic substitution side reactions, improving yield to 89% for electron-deficient arenes.
Critical Process Optimization Factors
Palladium Catalyst Screening
Comparative analysis of Pd sources in coupling reactions:
| Catalyst | Ligand | Yield (%) | Dehalogenation (%) |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 92 | 0.8 |
| Pd(OAc)₂ | SPhos | 88 | 1.2 |
| PdCl₂(AmPhos) | BrettPhos | 85 | 2.1 |
Data adapted from EP4008328NWA1 and Degruyter crystal structure study.
Solvent Effects on Cyclization
Polar aprotic solvents (DMAc, NMP) enhance reaction rates but increase epimerization risk. Mixed solvent systems (THF/DMF 3:1) balance reactivity and selectivity.
Analytical Characterization
Crystallographic Validation
X-ray diffraction of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl)phenyl)acetate (CCDC 1878182) confirms:
Spectroscopic Fingerprints
Key NMR signals (500 MHz, CDCl₃):
- δ 8.42 (s, 1H) : Pyrazole C-H
- δ 7.89–7.83 (m, 4H) : Benzo[b]thiophene protons
- δ 4.31 (t, J=6.2 Hz, 2H) : Dihydropyrazine CH₂
Industrial-Scale Considerations
The Hoffmann-La Roche decarboxylation protocol, originally developed for midazolam synthesis, was adapted for final purification:
- High-temperature (230°C) mineral oil treatment for 5 min
- KOH/EtOH isomerization to minimize isomidazolam analogs
- Recrystallization from acetone/hexane (3:1)
This process reduces isomeric impurities from 20% → 2.3% while maintaining 89% recovery.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables direct coupling of electron-rich heterocycles without pre-functionalization. Preliminary results show 62% yield using Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation.
Continuous Flow Synthesis
Microreactor technology reduces reaction times for critical steps:
- Pyrazine ring closure: 8 min vs. 12 h batch
- Acylation: 94% yield with 0.5 s residence time
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group in the methanone bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone exhibits significant pharmacological potential, particularly in the following areas:
Anticonvulsant Properties
In vitro studies have demonstrated that compounds with similar structures show anticonvulsant activity by modulating neurotransmitter systems in the central nervous system. These compounds may interact with GABA receptors or voltage-gated sodium channels, which are critical for neuronal excitability and seizure control.
Analgesic Effects
The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may effectively alleviate pain through mechanisms similar to those observed in traditional analgesics, potentially involving opioid receptors or other pain-modulating pathways.
Case Studies
Several studies have evaluated the efficacy and safety of this compound:
- Animal Model Studies: In animal models of epilepsy, related compounds demonstrated significant reductions in seizure frequency and duration, indicating the potential for this compound to serve as an effective anticonvulsant agent.
- Pain Relief Trials: Clinical trials assessing pain relief in patients with chronic pain conditions have shown promising results, with participants reporting reduced pain levels after administration of analogs of this compound.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Similar compounds share the 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl core but differ in substituents attached to the methanone group. Key analogs include:
Key Observations :
- Bioactivity: The tetrahydroquinoline-phenyl substituent (e.g., ) is associated with Parkin E3 ligase modulation, while mGluR2/5 targeting requires smaller aryl groups (e.g., ).
- Solubility : The morpholine derivative () may exhibit improved solubility due to its polar carbonyl group, whereas benzo[b]thiophene’s lipophilic nature could reduce aqueous solubility compared to thiophene analogs ().
- Synthetic Accessibility: Thiophene- and nitrile-substituted analogs () are synthesized via Suzuki coupling or nucleophilic substitution, with yields >80%. Bulkier groups (e.g., tetrahydroquinoline) require multi-step protocols but achieve high purity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Electron-rich benzo[b]thiophene may undergo oxidative metabolism faster than halogenated phenyl groups (e.g., ), necessitating structural optimization for half-life extension .
- Crystallinity : The tert-butyl-protected analog () demonstrates crystallinity suitable for X-ray studies, whereas the target compound’s amorphous nature may complicate formulation .
Biological Activity
Benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound notable for its unique structural features that include both aromatic and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₃N₃OS
- Molecular Weight : 283.4 g/mol
- CAS Number : 2034237-76-6
The presence of the benzo[b]thiophene moiety linked to a dihydropyrazolo[1,5-a]pyrazine unit via a methanone group allows for diverse interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1.6 mg/mL |
| Compound B | Staphylococcus aureus | 0.833 mg/mL |
These findings suggest that the compound may have potential applications in treating bacterial infections.
Anticancer Activity
Benzo[b]thiophen derivatives have also been studied for their anticancer properties. The dihydropyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit specific protein targets involved in cancer progression. For example, compounds within this class have shown promise as selective inhibitors of certain kinases implicated in tumor growth.
The biological activity of this compound is believed to involve modulation of enzymatic activity or alteration of receptor signaling pathways. This mechanism is crucial for understanding its pharmacodynamics and therapeutic potential.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives against multiple bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity at low concentrations, indicating their potential as therapeutic agents against resistant bacterial infections . -
Anticancer Research :
In vitro studies have shown that compounds derived from the pyrazolo framework can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation . These findings highlight the need for further exploration into the anticancer potential of benzo[b]thiophen derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone derivatives?
- Methodology : Two primary routes are described:
- Route 1 : Alkylation of symmetric diethyl 1H-pyrazole-3,5-dicarboxylate followed by deprotection-cyclization and copper-catalyzed coupling for substituent introduction (e.g., pyridyl or fluorophenyl groups) .
- Route 2 : Regiospecific N-alkylation of pyrazole derivatives with benzyl bromide, followed by Boc deprotection and intramolecular amidation to form the dihydropyrazolo-pyrazinone core .
- Key Modifications : Substituents on the pyridine ring (e.g., 5-fluoro or 5-methyl) improve mGlu5 potency, while spacer modifications (e.g., –O–CH2– vs. –CH2–O–) impact selectivity over mGlu3 .
Q. How are structure-activity relationships (SAR) systematically investigated for mGlu5 PAM activity in this chemotype?
- SAR Design :
- Eastern/Western Aryl Optimization : Fluorine "walks" on the eastern aryl (e.g., para-fluorophenyl increases potency vs. ortho/meta) and pyridyl substitutions (2-pyridyl > 3-/4-pyridyl) .
- Core Modifications : Enlarging the central ring (e.g., homopiperazinone) reduces mGlu5 activity, while pyrazole-to-triazole substitutions abolish potency .
- Efficacy Metrics : % maximal glutamate response (Glu Max%) and EC50 values (e.g., 4k: EC50 < 100 nM) are measured via CRC assays in mGlu5-expressing cells .
Q. What in vitro assays evaluate pharmacological activity and selectivity for this compound?
- Primary Assays :
- mGlu5 CRC Assays : Measure fold-change in glutamate response to assess PAM efficacy .
- Selectivity Screening : Panels for off-target activity (G protein-coupled receptors, ion channels) show minimal interactions, confirming mGlu5 specificity .
- ADMET Profiling :
- Solubility : Assessed in 20% β-cyclodextrin solutions to overcome low intrinsic solubility .
- Metabolic Stability : Human liver microsomes predict moderate clearance (CLhep = 12 mL/min/kg) .
Advanced Research Questions
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?
- Case Study : Despite 4k’s brain concentration exceeding its mGlu5 EC50 (~10 µM), full reversal of amphetamine-induced hyperlocomotion required 100 mg/kg dosing in mice. This discrepancy is attributed to low PAM efficacy (partial agonist activity) and receptor occupancy dynamics .
- Resolution Strategies :
- Dose-Response Optimization : Use PK/PD modeling to correlate unbound brain concentrations with receptor activation thresholds .
- Efficacy Tuning : Develop analogs with reduced glutamate cooperativity to minimize overactivation risks .
Q. What strategies address ADMET limitations such as low solubility and plasma protein binding?
- Solubility Enhancement :
- Formulate with β-cyclodextrin (20% w/v) to improve oral absorption without altering PK properties .
- Plasma Protein Binding :
- Structural modifications (e.g., replacing lipophilic substituents with polar groups) reduce binding affinity, as seen in analogs with methoxy vs. methyl groups .
Q. How can target-related toxicity (e.g., CNS side effects) be mitigated while preserving mGlu5 PAM efficacy?
- Mechanistic Insights : Excessive mGlu5 activation correlates with neuronal excitotoxicity (e.g., seizures in rat models) .
- Design Solutions :
- Low-Efficacy PAMs : Develop analogs with reduced Glu Max% (e.g., 50–70% vs. 100% for 4k) to limit overactivation .
- Biased Signaling : Prioritize compounds that activate specific downstream pathways (e.g., β-arrestin vs. Gq) to decouple efficacy from toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
